molecular formula C4H11ClN+ B1230116 2-Dimethylammonioethyl chloride

2-Dimethylammonioethyl chloride

Cat. No.: B1230116
M. Wt: 108.59 g/mol
InChI Key: WQMAANNAZKNUDL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylammonioethyl chloride (CAS: 869-24-9), also known as 2-(dimethylamino)ethyl chloride hydrochloride, is a quaternary ammonium compound with the molecular formula C₄H₁₁Cl₂N (molecular weight: 144.05 g/mol) . It is synthesized by reacting 2-dimethylaminoethyl chloride with hydrochloric acid, forming a hydrochloride salt. The compound typically appears as a pale-yellow crystalline powder, soluble in water and alcohols . Its primary applications include serving as a pharmaceutical intermediate (e.g., in synthesizing antihistamines or neuromuscular blockers) and a precursor for cationic surfactants or ion-exchange resins .

Properties

Molecular Formula

C4H11ClN+

Molecular Weight

108.59 g/mol

IUPAC Name

2-chloroethyl(dimethyl)azanium

InChI

InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3/p+1

InChI Key

WQMAANNAZKNUDL-UHFFFAOYSA-O

SMILES

C[NH+](C)CCCl

Canonical SMILES

C[NH+](C)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-dimethylammonioethyl chloride, highlighting their molecular properties, physical characteristics, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Physical Properties Key Applications References
2-Diethylaminoethyl chloride hydrochloride C₆H₁₅Cl₂N 172.10 Melting point: 206–210°C; soluble in water, ethanol Pharmaceutical intermediate (e.g., imatinib synthesis), cationic starch production
Bis(2-hydroxyethyl)dimethylammonium chloride C₆H₁₆ClNO₂ 169.65 Hygroscopic liquid; miscible in polar solvents Cosmetics, textile softeners, antistatic agents
(2-Aminoethyl)trimethylammonium chloride C₅H₁₃ClN₂ 144.63 White crystalline solid; soluble in water Biochemical research, enzyme stabilization
Choline chloride C₅H₁₄ClNO 139.63 Melting point: 302°C; highly water-soluble Animal feed additive, neurotransmitter synthesis

Key Structural and Functional Differences

Substituent Effects: Alkyl Chain Length: The diethyl variant (C₆H₁₅Cl₂N) exhibits lower solubility in water compared to the dimethyl analog due to increased hydrophobicity from longer ethyl groups . Hydroxyethyl vs. Chloroethyl: Bis(2-hydroxyethyl)dimethylammonium chloride (C₆H₁₆ClNO₂) is more hydrophilic and less reactive than this compound, making it suitable for cosmetic formulations .

Reactivity: The chloroethyl group in this compound facilitates nucleophilic substitution reactions, enabling its use in synthesizing quaternary ammonium surfactants . In contrast, (2-aminoethyl)trimethylammonium chloride (C₅H₁₃ClN₂) contains an amino group, enhancing its ability to form hydrogen bonds in biochemical applications .

Toxicity: this compound is toxic upon ingestion or inhalation, requiring strict handling protocols . Choline chloride (C₅H₁₄ClNO) is non-toxic and widely used in animal nutrition, reflecting its safer profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dimethylammonioethyl chloride
Reactant of Route 2
2-Dimethylammonioethyl chloride

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